molecular formula C6H5F2N B146615 2,5-Difluoroaniline CAS No. 367-30-6

2,5-Difluoroaniline

Cat. No. B146615
CAS RN: 367-30-6
M. Wt: 129.11 g/mol
InChI Key: YNOOQIUSYGWMSS-UHFFFAOYSA-N
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Description

2,5-Difluoroaniline is a chemical compound that is part of the aniline family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by phenyl groups. The presence of two fluorine atoms at the 2nd and 5th positions on the benzene ring distinguishes it from other aniline derivatives. While the provided papers do not directly discuss 2,5-difluoroaniline, they do provide insights into related fluorinated aromatic compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for 2,5-difluoroaniline.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of fluorine. The paper titled "Gram-Scale Synthesis of 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane (F2-TCNQ)" describes a three-step synthesis sequence for F2-TCNQ, a related fluorinated compound, with a 62% cumulative yield. This suggests that a similar approach could potentially be adapted for the synthesis of 2,5-difluoroaniline, although the specific conditions and reagents would likely differ.

Molecular Structure Analysis

The molecular structure of 2,5-difluoroaniline would feature a benzene ring with two fluorine atoms and an amine group attached. The presence of fluorine atoms can significantly influence the electronic properties of the molecule due to their high electronegativity. The papers provided do not directly analyze the molecular structure of 2,5-difluoroaniline, but the synthesis and structural analysis of other fluorinated compounds, such as those mentioned in the papers , can provide valuable insights into the potential electronic and steric effects that fluorine atoms might impart on 2,5-difluoroaniline.

Chemical Reactions Analysis

Fluorinated anilines can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The synthesis of 2,3,5,6-Tetrafluoroaniline involves acyl chlorination, amidation, and Hofmann degradation, indicating that similar reaction pathways might be applicable to 2,5-difluoroaniline. Additionally, the gem-difluorination of methylenecyclopropanes highlights the reactivity of fluorine-containing compounds and their potential to undergo rearrangement reactions, which could be relevant for the chemical behavior of 2,5-difluoroaniline.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-difluoroaniline would be influenced by the presence of the fluorine atoms and the amine group. Fluorine atoms would likely increase the compound's stability and resistance to nucleophilic attack due to their electron-withdrawing nature. The papers provided do not discuss the physical and chemical properties of 2,5-difluoroaniline specifically, but the properties of related fluorinated compounds, such as those synthesized in the papers , can provide a basis for predicting properties like boiling point, melting point, solubility, and reactivity for 2,5-difluoroaniline.

Scientific Research Applications

Spectroscopic Analysis

2,5-Difluoroaniline has been extensively studied for its spectroscopic properties. The vibronic and cation spectra of 2,5-difluoroaniline have been reported, highlighting its distinct spectral features in electronically excited states (Huang, et al., 2013). Additionally, comprehensive studies on its structural and electronic properties, including vibrational analysis, were performed to understand the influence of fluorine substitution on aromatic rings (Kose, et al., 2019).

Synthesis and Crystal Structure

The synthesis of 2,5-difluorophenylphosphonic acid disodium salt, derived from 2,5-difluoroaniline, has been explored. This involves processes like diazotization, reaction with phosphorus trichloride, and subsequent hydrolyzation and neutralization (Zhang Zhong-biao, 2012).

Quantum Chemical Computational Studies

Quantum chemical computational studies have been conducted on 2,4-difluoroaniline, a close relative of 2,5-difluoroaniline. These studies focus on hyperpolarizability, molecular orbital analysis, and chemical stability, providing insights into the potential of difluoroaniline molecules for nonlinear optical (NLO) applications (Antony Selvam, et al., 2020).

Spectral Investigations

Experimental and theoretical investigations of 2,5-difluoroaniline have been conducted using mass, electronic absorption, NMR, and vibrational spectra. These studies offer a detailed description of the structural and physicochemical properties of di-substituted aniline derivatives (Kose, et al., 2016).

Density Functional Theory Studies

Density functional theory (DFT) studies have been done to evaluate the structural, reactivity, and electronic properties of fluoroanilines, including 2,5-difluoroaniline. These studies analyze the effects of fluorine atoms on the electrical and structural properties of these compounds, crucial for the development of new conducting polymers (BeigiHossein Shirani, 2012).

Safety And Hazards

2,5-Difluoroaniline is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction . It is recommended to avoid breathing its mist or vapors, and it should be used only outdoors or in a well-ventilated area . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

2,5-difluoroaniline
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InChI

InChI=1S/C6H5F2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YNOOQIUSYGWMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Source PubChem
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DSSTOX Substance ID

DTXSID70190144
Record name 2,5-Difluoroaniline
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Molecular Weight

129.11 g/mol
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Product Name

2,5-Difluoroaniline

CAS RN

367-30-6
Record name 2,5-Difluoroaniline
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Record name 2,5-Difluoroaniline
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Record name 2,5-Difluoroaniline
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Record name 2,5-Difluoroaniline
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Synthesis routes and methods I

Procedure details

To a solution of 1,4-difluoro-2-nitrobenzene (500 mg, 3.14 mmol) in MeOH (20 mL) was added Pd/C (66.9 mg, 0.629 mmol) in portions. Then the mixture was stirred under a H2 atmosphere at 20° C. for 1 h. After TLC (PE/EA=3/1) analysis showed the starting material had disappeared, the mixture was filtered. The filtrate was concentrated to give the desired product 2,5-difluoroaniline (338 mg, 2.61 mmol, 83% yield). 1H NMR: (400 MHz, CDCl3) δ 6.94-6.88 (m, 1H), 6.50-6.46 (m, 1H), 6.40-6.31 (m, 1H), 3.82 (br. s., 2H).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 2,5-difluoronitrobenzene in tetrahydrofuran containing Raney nickel catalyst, in a Parr shaker, was treated with hydrogen at room temperature to give 2,5-difluoroaniline (2A).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
E Kose, M Karabacak, F Bardak, A Atac - Journal of Molecular Structure, 2016 - Elsevier
One of the most significant aromatic amines is aniline, a primary aromatic amine replacing one hydrogen atom of a benzene molecule with an amino group (NH 2 ). This study reports …
Number of citations: 13 www.sciencedirect.com
LL Rubio, MM Castillo‐Ortega, L Rejon… - Journal of Polymer …, 2002 - Wiley Online Library
Undoped and chlorine doped difluoraniline polymers (PDFA) were synthesized and characterized to study the electric behavior of polyanilines with three different fluorine disubstitutions …
Number of citations: 10 onlinelibrary.wiley.com
WC Huang, PS Huang, CH Hu, WB Tzeng - Chemical Physics Letters, 2013 - Elsevier
We report the vibronic and cation spectra of 2,5-difluoroaniline. The band origin of the S 1 ← S 0 electronic excitation and adiabatic ionization energy are found to be 34 451 and 65 205 …
Number of citations: 15 www.sciencedirect.com
J Wei, L Cao, X Song, Y Wang, S Zhang… - The Journal of Chemical …, 2022 - pubs.aip.org
Coherent nuclear wavepacket behavior obtained by time-resolved spectroscopy is a good choice to capture the real-time evolution of molecular configuration. Using femtosecond time-…
Number of citations: 3 pubs.aip.org
SE Hough, WR Hargrove Jr, PA Deck - Journal of Fluorine Chemistry, 2019 - Elsevier
Reactions of ortho-fluorinated anilines with stoichiometric Ti(NMe 2 ) 4 in mesitylene (typically for 23 h at 120 C) afforded moderate to high yields of the corresponding N,N-dimethyl-1,2-…
Number of citations: 2 www.sciencedirect.com
E Kose, F Bardak, A Atac - Journal of Molecular Structure, 2019 - Elsevier
In this study, the spectroscopic features and reactive nature of difluoroanilines, with special attention on 2,6-difluoroaniline (2,6-DFA), are explored thoroughly to gain insight into the …
Number of citations: 2 www.sciencedirect.com
MAV Ribeiro da Silva, AI Ferreira… - The Journal of Physical …, 2007 - ACS Publications
The standard (p = 0.1 MPa) molar enthalpies of formation in the condensed phase of all the fluoroanilines, with the exception of the 2,3,5-trifluoroaniline compound, were derived from …
Number of citations: 44 pubs.acs.org
SK Pathak, NG Haress, AA El-Emam… - Journal of Molecular …, 2014 - Elsevier
Complete vibrational analysis of the fundamental modes of 2,3-Difluoroaniline and 2,4-Difluoroaniline has been carried out using theoretical and experimental FTIR as well as FT-…
Number of citations: 21 www.sciencedirect.com
ZX Wang, LI Wiebe, J Balzarini, E De Clercq… - The Journal of Organic …, 2000 - academia.edu
L-Thymidine (L-TdR), a substrate for herpes simplex virus type 1 thymidine kinase (HSV-1 TK), reduces HSV-1 multiplication in HeLa cells. HSV-1 TK phosphorylates the L and D …
Number of citations: 30 www.academia.edu
RJ Perry, BD Wilson - The Journal of Organic Chemistry, 1992 - ACS Publications
Recently, a novel method for the formation of N-sub-stituted phthalimides via the palladium-catalyzed carbo-nylation and condensation of aryldiiodides and primary amines was reported…
Number of citations: 21 pubs.acs.org

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